molecular formula C22H12BrClFNO3 B2590240 N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide CAS No. 923679-25-8

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide

Cat. No.: B2590240
CAS No.: 923679-25-8
M. Wt: 472.69
InChI Key: VBSRMDLJSZPCTE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves standard chemical procedures . The structure of the compounds is confirmed by 1H NMR, 13C NMR, and Mass spectral analysis after purification .


Molecular Structure Analysis

The molecular structure of similar compounds like 5-Bromo-2-chlorobenzoic acid has been analyzed and is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 5-Bromo-2-chlorobenzoic acid have been analyzed. For instance, the density is 1.8±0.1 g/cm3, boiling point is 324.5±27.0 °C at 760 mmHg, and the molar refractivity is 45.8±0.3 cm3 .

Scientific Research Applications

Synthesis and Biological Activity

  • Synthesis and Characterization: N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide and its derivatives have been synthesized and characterized in various studies. These compounds have been structurally analyzed using techniques like NMR and MS, providing insights into their molecular architecture and potential biological activities. For example, Bi (2015) detailed the synthesis and characterization of benzamide derivatives with potential as CCR5 antagonists (Bi, 2015).
  • Antimicrobial Properties: Research has indicated the antimicrobial potential of fluorobenzamides containing similar structures. Desai et al. (2013) synthesized fluorobenzamides that demonstrated significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Pharmaceutical Research

  • Antagonistic Properties: Derivatives of this compound have been explored for their potential as non-peptide CCR5 antagonists, which are significant in the context of HIV treatment and immune response modulation. For instance, Bi (2014) synthesized a novel CCR5 antagonist from related compounds, indicating its potential in pharmaceutical applications (Bi, 2014).
  • Anticancer Activity: The compound's derivatives have shown promising results in anticancer studies. Kumar et al. (2014) reported that certain derivatives displayed significant anticancer activities, suggesting potential applications in cancer therapy (Kumar, Narasimhan, Kumar, Ramasamy, Mani, Mishra, & Majeed, 2014).

Molecular Imaging

  • PET Imaging: Some derivatives of the compound have been evaluated for potential use in PET imaging of σ receptors, which are implicated in various neurological and psychiatric disorders. Shiue et al. (1997) synthesized and evaluated N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide, demonstrating its high affinity for σ receptors and potential as a PET imaging ligand (Shiue, Shiue, Zhang, Wilder, Greenberg, Bénard, Wortman, & Alavi, 1997).

Properties

IUPAC Name

N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12BrClFNO3/c23-14-5-10-18-17(11-14)19(26-22(28)13-3-8-16(25)9-4-13)21(29-18)20(27)12-1-6-15(24)7-2-12/h1-11H,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSRMDLJSZPCTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(OC3=C2C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12BrClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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